5-Amino-1H-imidazole-4-carbonitrile
Description
Properties
IUPAC Name |
4-amino-1H-imidazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4/c5-1-3-4(6)8-2-7-3/h2H,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPBRDBFOSKYCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198980 | |
| Record name | 5-Amino-1H-imidazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5098-11-3 | |
| Record name | 4-Amino-5-cyanoimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5098-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-Amino-1H-imidazole-4-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005098113 | |
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| Record name | 5098-11-3 | |
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| Record name | 5-Amino-1H-imidazole-4-carbonitrile | |
| Source | EPA DSSTox | |
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| Record name | 5-amino-1H-imidazole-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.469 | |
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| Record name | 5-Amino-1H-imidazole-4-carbonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Preparation Methods
Formation of N-(2-Amino-1,2-dicyanovinyl) Formamidine (AMD)
The synthesis begins with DAMN, a nitrile-rich precursor, which reacts with formamide derivatives under controlled conditions. In a representative protocol, DAMN is treated with formamide and phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 0–5°C. This forms AMD via a formamidine intermediate, achieving yields of 85% after purification. The reaction mechanism involves sequential nucleophilic substitution and dehydration, with POCl₃ acting as both a catalyst and dehydrating agent.
Critical Parameters :
-
Temperature control (0–5°C) minimizes side reactions.
-
Stoichiometric excess of formamide ensures complete conversion.
Cyclization to 4,5-Dicyanoimidazole
AMD undergoes cyclization in aqueous basic media to form 4,5-dicyanoimidazole. For instance, treating AMD with 2N sodium hydroxide (NaOH) at 100°C for 3 hours yields 90% of the cyclized product. The reaction proceeds via intramolecular nucleophilic attack, facilitated by the basic environment, which deprotonates the amino group and promotes ring closure.
Optimization Insights :
-
Higher NaOH concentrations (up to 4N) reduce reaction time but may compromise purity.
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Continuous stirring prevents localized overheating, ensuring uniform cyclization.
Hydrolysis to 5-Amino-1H-imidazole-4-carbonitrile
The final step involves selective hydrolysis of 4,5-dicyanoimidazole to AICN. Hydrochloric acid (HCl) at reflux conditions (6 hours, 110°C) selectively converts the 4-cyano group to an amine while preserving the 5-cyano functionality, yielding 75% pure AICN. Alternative hydrolyzing agents like sulfuric acid show similar efficacy but require stricter temperature control to avoid over-hydrolysis.
Key Observations :
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Controlled HCl addition prevents exothermic runaway reactions.
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Post-hydrolysis neutralization with ammonium hydroxide enhances crystallinity.
Alternative Synthesis via Hoffman Rearrangement
While less prevalent, the Hoffman rearrangement offers a viable alternative for AICN synthesis. This method starts with 1H-4(5)-cyanoimidazole-5(4)-carboxamide, which undergoes rearrangement in alkaline hypobromite solution. However, yields are suboptimal (50–60%) due to competing side reactions and intermediate instability.
Challenges :
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Requires stringent pH control (pH 10–12).
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Hypobromite handling poses safety risks in industrial settings.
Industrial-Scale Production Techniques
Industrial adaptations prioritize throughput and cost efficiency. Continuous flow reactors replace batch processes for AMD cyclization, reducing reaction time from hours to minutes. Automated purification systems, such as centrifugal partition chromatography, achieve >98% purity by removing unreacted DAMN and byproducts.
Scalability Metrics :
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Cyclization Time | 3 hours | 20 minutes |
| Yield | 90% | 92% |
| Purity | 95% | 98% |
Comparative Analysis of Synthetic Methods
Efficiency and Practicality
The DAMN route surpasses the Hoffman rearrangement in yield (75% vs. 50%) and operational safety. Its reliance on inexpensive precursors (DAMN, formamide) further enhances cost-effectiveness for large-scale production.
Environmental Impact
Waste streams from the DAMN method primarily contain inorganic salts (e.g., NaCl), which are amenable to neutralization and disposal. In contrast, Hoffman-derived processes generate brominated byproducts, necessitating specialized treatment.
Data Tables on Reaction Conditions and Yields
Table 1: Key Reaction Steps and Outcomes
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| AMD Formation | DAMN, formamide, POCl₃, 0–5°C, 2 hours | 85 | 90 |
| Cyclization | 2N NaOH, 100°C, 3 hours | 90 | 95 |
| Hydrolysis | 6N HCl, reflux, 6 hours | 75 | 85 |
Table 2: Industrial vs. Laboratory-Scale Performance
| Metric | Laboratory Scale | Industrial Scale |
|---|---|---|
| Annual Output | 10 kg | 10,000 kg |
| Energy Consumption | High | Optimized |
| Cost per Kilogram | $1,200 | $300 |
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1H-imidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction can produce 5-amino-1H-imidazole-4-methylamine .
Scientific Research Applications
Synthesis of 5-Amino-1H-imidazole-4-carbonitrile
The synthesis of this compound typically involves several chemical reactions, starting from diaminomaleonitrile. The general synthetic route includes:
- Formation of Imidate : Reacting diaminomaleonitrile with triethyl orthoformate in the presence of an acid catalyst to form an imidate.
- Nucleophilic Substitution : The imidate undergoes nucleophilic substitution with aniline derivatives to yield formamidines.
- Cyclization : Treatment of formamidines with potassium hydroxide leads to the cyclization and formation of this compound.
This process has been documented to yield the target compound in good to excellent yields, emphasizing its synthetic accessibility .
Anticancer Activity
Research has highlighted the potential of this compound as an anticancer agent. A study focused on synthesizing imidazopyrrolones derived from this compound demonstrated promising activity against renal cell carcinoma (RCC). The synthesized derivatives exhibited low micromolar IC50 values, indicating strong cytotoxic effects on cancer cell lines .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 5-amino derivative A | 12.81 | A498 |
| 5-amino derivative B | 70.99 | 786-O |
This data suggests that modifications to the imidazole ring can enhance anticancer activity, making it a valuable scaffold in drug design.
Role in Drug Development
This compound serves as a key building block in pharmaceutical research. Its derivatives are being explored for their potential as therapeutic agents against various diseases, including infections and metabolic disorders. The compound's ability to participate in diverse chemical reactions makes it suitable for generating libraries of biologically active molecules .
Material Science Applications
In material science, this compound has been investigated for its properties as a precursor for synthesizing novel polymers and nanomaterials. Its functional groups allow for the modification of polymer matrices, enhancing their mechanical and thermal properties.
Case Study 1: Anticancer Derivatives
A series of substituted 5-amino-1H-imidazole-4-carbonitriles were synthesized and evaluated for their anticancer properties. The study revealed that certain substitutions on the imidazole ring significantly increased cytotoxicity against RCC cell lines .
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis of 5-amino derivatives demonstrated that varying reaction conditions could lead to higher yields and purities of the target compounds. This optimization is crucial for scaling up production for further biological testing .
Mechanism of Action
The mechanism of action of 5-Amino-1H-imidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule involved .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 5-Amino-1H-imidazole-4-carbonitrile with structurally related imidazole derivatives:
Key Observations :
- Substituent Effects: The addition of bulky groups (e.g., bromophenyl in compound 14d) significantly increases molecular weight and melting point compared to the simpler 5-amino-4-cyanoimidazole .
- Functional Group Diversity: Derivatives like 4-Methyl-1H-imidazole-5-carbaldehyde replace the amino and cyano groups with methyl and aldehyde moieties, altering reactivity and applications (e.g., as a reagent vs. a drug precursor) .
Biological Activity
Overview
5-Amino-1H-imidazole-4-carbonitrile (AICN) is a heterocyclic organic compound with the molecular formula CHN. It is a derivative of imidazole, notable for its amino and nitrile functional groups. This compound has attracted attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of AICN, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of AICN is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can act as an enzyme inhibitor , particularly affecting pathways involved in cancer proliferation and microbial resistance. For instance, AICN has been shown to inhibit the enzymatic activity of epidermal growth factor receptor (EGFR), a critical target in cancer therapy. The inhibition of EGFR can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Anticancer Properties
Recent studies have highlighted the anticancer potential of AICN derivatives. In a comparative study involving several imidazole derivatives, compounds derived from AICN demonstrated significant anti-proliferative activity against various cancer cell lines, including breast (MDA-MB-231, T47D, MCF-7), lung (A549), and colorectal (HT-29) cancers .
Case Study: Anticancer Activity
In a study assessing the anti-proliferative effects of AICN derivatives:
- Cell Lines Tested : MDA-MB-231, T47D, MCF-7, A549, HT-29.
- Key Findings :
Antimicrobial Activity
AICN has also been investigated for its antimicrobial properties. Studies indicate that it possesses activity against various pathogens, suggesting its potential use as an antimicrobial agent. The mechanism may involve disruption of microbial cell membranes or inhibition of critical metabolic pathways .
Synthesis and Derivatives
The synthesis of AICN involves several chemical reactions that can yield various derivatives with enhanced biological activity. For example:
- Synthesis Pathway : The reaction of aminomalononitrile with formamidine leads to the formation of AICN under specific conditions .
- Derivatives : Modifications to the structure can enhance potency and selectivity against specific targets.
| Derivative | Activity | IC | Target |
|---|---|---|---|
| Compound 2c | Anticancer | 617.33 nM | EGFR |
| Compound 2d | Anticancer | 710 nM | EGFR |
| Compound 4e | Antimicrobial | Varies | Various |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 5-Amino-1H-imidazole-4-carbonitrile to achieve high yields and purity?
- Methodological Answer : A microwave-assisted synthesis protocol using p-toluenesulfonic acid (pTSA) as a catalyst and methanol as the solvent has been shown to achieve yields up to 95% for derivatives. Recrystallization from ethyl acetate (EtOAc) further enhances purity by removing unreacted intermediates . This method reduces reaction time (0.5 hours under microwave irradiation) and minimizes side products.
Q. What spectroscopic techniques are critical for confirming the structure of this compound and its derivatives?
- Methodological Answer : Key techniques include:
- 1H and 13C NMR : To resolve aromatic protons (δ 7.2–8.9 ppm) and nitrile carbon signals (δ 115–117 ppm) .
- IR spectroscopy : Identification of nitrile stretches (~2227 cm⁻¹) and C=N bonds (~1575 cm⁻¹) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and isotopic patterns (e.g., brominated derivatives show M⁺ peaks at 559.0 for ⁸¹Br/⁷⁹Br isotopes) .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Adhere to GHS hazard codes (H301+H311+H331 for toxicity) by using PPE (gloves, goggles), working in a fume hood, and avoiding skin contact. Waste disposal should follow protocols for Packing Group III substances (UN# 3439) .
Advanced Research Questions
Q. How should researchers address contradictions in spectral data (e.g., NMR shifts) when characterizing derivatives of this compound?
- Methodological Answer :
- Cross-validate with literature : Compare observed shifts with published data for structurally similar compounds (e.g., 5-Amino-1-(2-aminophenyl)-1H-imidazole-4-carbonitrile shows distinct aromatic proton splitting patterns) .
- Computational modeling : Use DFT calculations to predict NMR chemical shifts and resolve ambiguities in tautomeric forms or substituent effects .
- Iterative synthesis : Prepare controlled derivatives (e.g., halogen-substituted analogs) to isolate spectral contributions from specific functional groups .
Q. What strategies can be employed to design non-covalent inhibitors using this compound as a scaffold?
- Methodological Answer :
- Substituent modification : Introduce electron-withdrawing groups (e.g., 3,4,5-trimethoxybenzylidene) to enhance binding affinity with target proteins like EGFR. Microwave-assisted condensation with aldehydes optimizes reaction efficiency .
- Biological assays : Assess inhibitory activity via kinase assays and correlate with structural features (e.g., para-substituted phenyl groups improve steric compatibility) .
Q. How can this compound be utilized in multi-step syntheses of complex heterocycles?
- Methodological Answer :
- Cyclocondensation : React with α,β-unsaturated ketones or aldehydes to form imidazo[1,2-a]quinoxaline derivatives, a class of bioactive compounds .
- Post-functionalization : Use Suzuki-Miyaura coupling to attach aryl/heteroaryl groups at the 4-position, enabling diversification for structure-activity relationship (SAR) studies .
Data Contradiction and Reproducibility
Q. How can researchers resolve discrepancies in reported melting points or reaction yields for derivatives of this compound?
- Methodological Answer :
- Standardize conditions : Ensure consistent solvent purity, heating rates, and recrystallization methods (e.g., EtOAc vs. ethanol may alter mp by 1–2°C) .
- Open data practices : Share raw spectral and synthetic data to facilitate cross-lab validation, aligning with initiatives like the European Open Science Cloud .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
